

Theoretical and Computational Insights into 5-Ethylbenzofuran-6-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethylbenzofuran-6-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical and computational approach to characterizing **5-Ethylbenzofuran-6-ol**, a molecule of interest within the broader class of benzofuran derivatives known for their diverse pharmacological activities.^{[1][2][3][4]} In the absence of extensive experimental data on this specific compound, this document outlines a robust computational workflow using Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. The methodologies described herein serve as a foundational framework for future in silico and experimental investigations.

Computational Methodology: A DFT-Based Approach

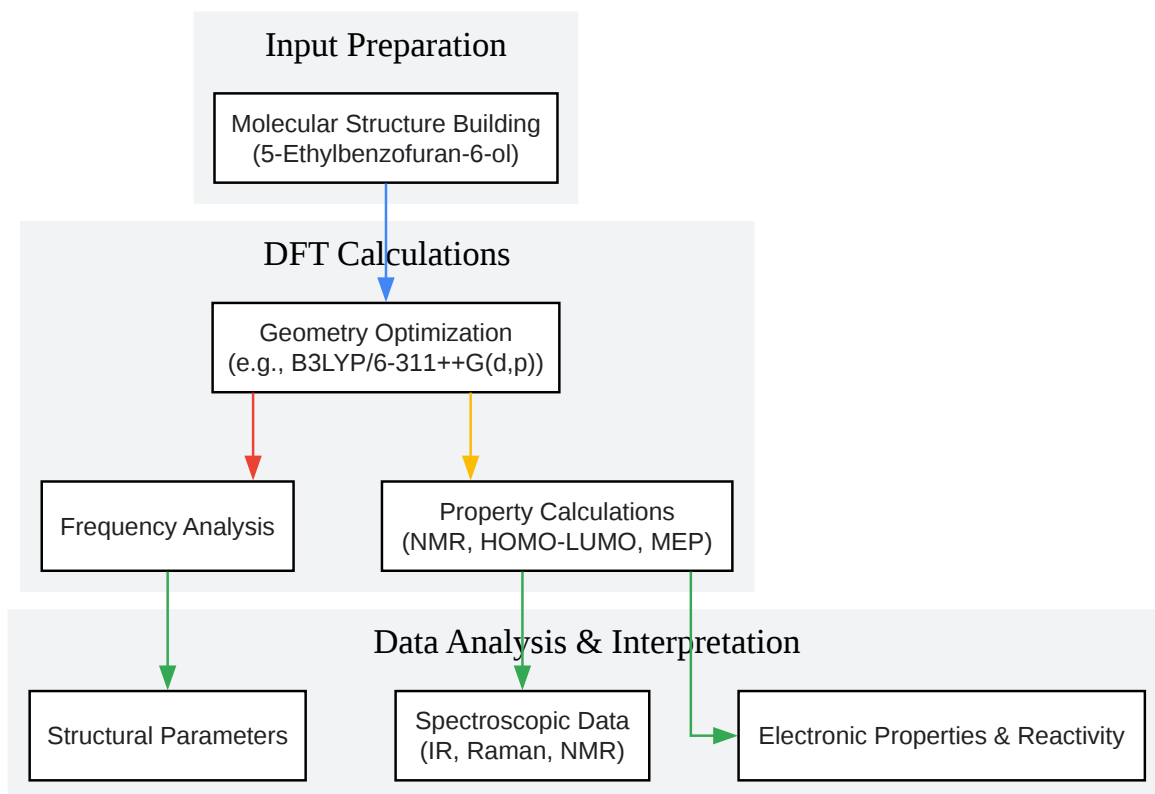
Density Functional Theory (DFT) has become an important tool in computational chemistry for studying the properties of organic molecules due to its balance of accuracy and computational cost.^[5] A typical computational workflow for the theoretical study of **5-Ethylbenzofuran-6-ol** would involve geometry optimization, frequency analysis, and the calculation of various molecular descriptors.

Experimental Protocols: Computational Details

A detailed computational protocol for the study of **5-Ethylbenzofuran-6-ol** would involve the following steps:

- **Software:** A quantum chemistry software package such as Gaussian, Q-Chem, or PySCF would be utilized for all calculations.
- **Initial Structure Generation:** The 3D structure of **5-Ethylbenzofuran-6-ol** would be built using a molecular editor and subjected to an initial geometry optimization using a lower level of theory or molecular mechanics.
- **Geometry Optimization:** Full geometry optimization would be performed using a selected DFT functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). This process aims to find the lowest energy conformation of the molecule.
- **Frequency Calculations:** Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra (IR and Raman).
- **Calculation of Molecular Properties:** A variety of molecular properties can be calculated from the optimized geometry, including:
 - **Electronic Properties:** Frontier Molecular Orbitals (HOMO and LUMO), ionization potential, and electron affinity.
 - **Spectroscopic Properties:** ^1H and ^{13}C NMR chemical shifts.
 - **Molecular Electrostatic Potential (MEP):** To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
 - **Global Reactivity Descriptors:** Hardness, chemical potential, and electrophilicity index, which provide insights into the molecule's reactivity.

A generalized workflow for such a computational study is depicted below.



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A generalized workflow for the computational study of **5-Ethylbenzofuran-6-ol**.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be generated from a comprehensive DFT study of **5-Ethylbenzofuran-6-ol**. The values presented here are hypothetical and serve as an illustration of the expected outputs.

Table 1: Optimized Geometrical Parameters

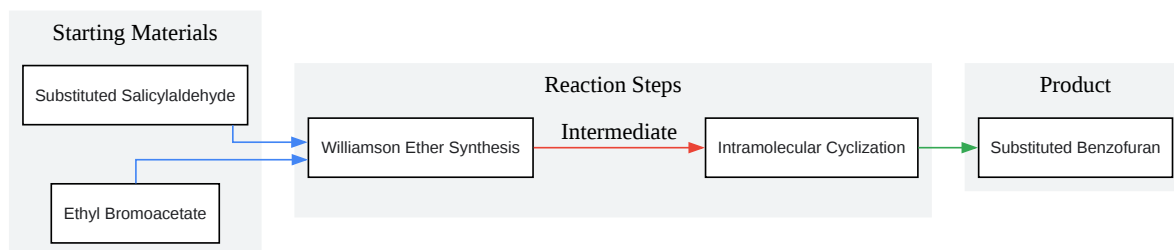
Parameter	Bond/Angle	Calculated Value
Bond Length	C2-C3	1.37 Å
O1-C2	1.38 Å	
C7a-O1	1.39 Å	
C5-C11	1.51 Å	
C6-O12	1.36 Å	
O12-H13	0.97 Å	
Bond Angle	C2-O1-C7a	106.5°
C4-C5-C11	121.8°	
C5-C6-O12	118.5°	
Dihedral Angle	C4-C5-C11-C14	90.2°

Table 2: Calculated Electronic and Spectroscopic Properties

Property	Value
Electronic Properties	
HOMO Energy	-5.8 eV
LUMO Energy	-1.2 eV
HOMO-LUMO Gap	4.6 eV
Ionization Potential	6.1 eV
Electron Affinity	0.9 eV
Dipole Moment	2.5 Debye
Spectroscopic Properties (Calculated)	
Prominent IR Frequencies	3450 cm ⁻¹ (O-H stretch)
2960 cm ⁻¹ (C-H stretch)	
1250 cm ⁻¹ (C-O stretch)	
¹³ C NMR Chemical Shifts (selected)	C2: 145 ppm
C3: 105 ppm	
C6: 150 ppm	
¹ H NMR Chemical Shifts (selected)	H (on O12): 5.5 ppm
H (on C3): 6.8 ppm	

Synthetic Considerations

While this guide focuses on the theoretical aspects, understanding the synthesis of benzofuran derivatives is crucial for experimental validation. A common route to substituted benzofurans is the Perkin rearrangement or variations thereof. A generalized synthetic pathway is illustrated below.



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A generalized synthetic route to substituted benzofurans.

Potential Biological Significance

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3][4][6] Computational studies, such as those outlined in this guide, can aid in understanding the structure-activity relationships of these compounds and in the design of new, more potent therapeutic agents. For instance, the calculated molecular electrostatic potential can provide insights into how **5-Ethylbenzofuran-6-ol** might interact with biological targets.

Conclusion

This technical guide has presented a comprehensive theoretical and computational framework for the study of **5-Ethylbenzofuran-6-ol**. By employing DFT calculations, it is possible to obtain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals to further explore the potential of **5-Ethylbenzofuran-6-ol** and other benzofuran derivatives in various scientific and medicinal applications. Future work should focus on the experimental validation of these computational predictions and the exploration of the molecule's biological activity.

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